An In-Depth Technical Guide to the Physicochemical Properties of N-Tosyl-Pipecolic Acid
An In-Depth Technical Guide to the Physicochemical Properties of N-Tosyl-Pipecolic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Physicochemical Properties in Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely an academic exercise; it is a fundamental prerequisite for success. These properties govern a compound's behavior from the moment of administration to its interaction with the biological target. For a molecule like N-tosyl-pipecolic acid, a versatile building block in medicinal chemistry, these characteristics dictate its synthetic accessibility, formulation feasibility, and ultimately, its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive exploration of the core physicochemical attributes of N-tosyl-pipecolic acid, offering both theoretical insights and practical methodologies for its characterization. As we delve into the specifics of its synthesis, acidity, lipophilicity, and solubility, we aim to equip researchers with the knowledge necessary to harness the full potential of this important synthetic intermediate.
Molecular Identity and Structural Features
N-tosyl-pipecolic acid, systematically named 1-(toluene-4-sulfonyl)piperidine-2-carboxylic acid, is a derivative of the cyclic amino acid pipecolic acid. The introduction of the tosyl (p-toluenesulfonyl) group onto the nitrogen atom of the piperidine ring profoundly influences the molecule's electronic and steric properties, thereby altering its physicochemical behavior compared to its parent compound.
Chemical Structure:
Key Structural Features:
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Pipecolic Acid Core: A six-membered heterocyclic ring containing a secondary amine and a carboxylic acid at the 2-position. This core structure provides a degree of conformational rigidity.
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N-Tosyl Group: A bulky and electron-withdrawing p-toluenesulfonyl group attached to the nitrogen atom. This group serves multiple purposes:
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Protection: It acts as a robust protecting group for the secondary amine during chemical synthesis, preventing unwanted side reactions.
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Activation: The electron-withdrawing nature of the sulfonyl group can influence the reactivity of adjacent functionalities.
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Lipophilicity: The aromatic ring of the tosyl group significantly increases the molecule's lipophilicity.
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Acidity: The sulfonamide proton is acidic, and the tosyl group also influences the acidity of the carboxylic acid proton.
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Synthesis and Purification: Impact on Physicochemical Integrity
The reliable characterization of N-tosyl-pipecolic acid's physicochemical properties is contingent on the purity of the material. The synthetic route and subsequent purification methods are therefore of paramount importance.
Synthetic Pathway
A common and effective method for the synthesis of N-tosyl-L-pipecolic acid involves the direct tosylation of L-pipecolic acid.
A detailed protocol for the synthesis of N-tosyl-L-pipecolic acid is as follows:
Step-by-Step Methodology:
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Dissolution: Dissolve L-pipecolic acid in an appropriate solvent, such as an aqueous solution of sodium hydroxide or an organic solvent like dimethylformamide (DMF) with a suitable base.
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Tosylation: Cool the solution in an ice bath and slowly add p-toluenesulfonyl chloride (tosyl chloride) portion-wise while maintaining the temperature. The reaction is typically stirred for several hours to ensure complete conversion.
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Quenching and Acidification: After the reaction is complete, it is quenched, and the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the N-tosyl-pipecolic acid.
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Isolation and Washing: The precipitated solid is collected by filtration, washed with cold water to remove inorganic salts, and then dried.
One reported synthesis describes the bromination of the ε-amino group of Nα-tosyl-L-lysine followed by cyclization with sodium hydride (NaH) in DMF to yield N-tosyl-L-pipecolic acid in a 45% yield[1].
Purification by Recrystallization
Recrystallization is a critical step to obtain a highly pure product, which is essential for accurate physicochemical measurements.
Step-by-Step Recrystallization Protocol:
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Solvent Selection: Choose a suitable solvent system for recrystallization. This often involves a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common system is a mixture of an organic solvent (e.g., ethanol, ethyl acetate) and water.
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Dissolution: Dissolve the crude N-tosyl-pipecolic acid in the minimum amount of the hot solvent.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.
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Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
The purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and elemental analysis.
Core Physicochemical Properties: A Quantitative Overview
The introduction of the tosyl group significantly alters the physicochemical properties of pipecolic acid. The following table summarizes the key properties of both L-pipecolic acid and provides estimated values for N-tosyl-L-pipecolic acid based on the influence of the tosyl group.
| Property | L-Pipecolic Acid | N-Tosyl-L-Pipecolic Acid (Estimated) | Significance in Drug Development |
| Molecular Formula | C₆H₁₁NO₂ | C₁₃H₁₇NO₄S | Defines the elemental composition and molecular weight. |
| Molecular Weight | 129.16 g/mol | 283.34 g/mol | Influences diffusion rates and molar-based calculations. |
| Melting Point (°C) | 272[2] | ~140-160 | An indicator of purity and crystal lattice energy. |
| pKa (Carboxylic Acid) | ~2.0-2.3 | ~2.5-3.5 | Determines the ionization state at physiological pH, affecting solubility and receptor interactions. |
| logP | -2.31 (experimental)[1] | ~1.5-2.5 | A measure of lipophilicity, which is crucial for membrane permeability and absorption. |
| Aqueous Solubility | Soluble[3] | Sparingly soluble | Affects formulation, dissolution, and bioavailability. |
| Organic Solvent Solubility | Poorly soluble in nonpolar solvents[4] | Soluble in many organic solvents | Important for synthesis, purification, and formulation in non-aqueous vehicles. |
In-Depth Analysis of Key Physicochemical Parameters
Acidity (pKa)
The acidity of N-tosyl-pipecolic acid is primarily attributed to its carboxylic acid group. The electron-withdrawing nature of the N-tosyl group is expected to have a modest acidifying effect on the carboxylic acid proton compared to the parent pipecolic acid.
Experimental Determination of pKa:
Potentiometric titration is a standard and reliable method for determining the pKa of an organic acid.
Step-by-Step pKa Determination Protocol:
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Sample Preparation: Accurately weigh a sample of pure N-tosyl-pipecolic acid and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
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Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.
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Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments from a burette.
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Data Collection: Record the pH of the solution after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of base added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Lipophilicity (logP)
The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. It is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The logarithmic form, logP, is more commonly used.
The addition of the tosyl group, with its aromatic ring, significantly increases the lipophilicity of N-tosyl-pipecolic acid compared to the highly polar pipecolic acid (logP of -2.31)[1].
Experimental Determination of logP (Shake-Flask Method):
The shake-flask method is the traditional and most direct method for determining logP.
Step-by-Step logP Determination Protocol:
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Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
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Sample Preparation: Prepare a stock solution of N-tosyl-pipecolic acid in one of the pre-saturated phases.
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Partitioning: Add a known volume of the stock solution to a flask containing known volumes of both pre-saturated n-octanol and water.
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Equilibration: Shake the flask for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Concentration Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous phases and determine the concentration of N-tosyl-pipecolic acid in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Solubility
The solubility of a compound in various solvents is a critical factor in its synthesis, purification, and formulation. N-tosyl-pipecolic acid, with both a polar carboxylic acid group and a nonpolar tosyl group, exhibits amphiphilic character.
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Aqueous Solubility: The presence of the large, hydrophobic tosyl group is expected to significantly decrease its solubility in water compared to the highly soluble parent pipecolic acid[3]. The solubility will also be pH-dependent, increasing at higher pH values as the carboxylic acid is deprotonated to the more soluble carboxylate salt.
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Organic Solvent Solubility: N-tosyl-pipecolic acid is expected to be soluble in a range of polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Its solubility in nonpolar solvents like hexanes is likely to be low.
Experimental Determination of Solubility:
A common method to determine solubility is the equilibrium solubility method.
Step-by-Step Solubility Determination Protocol:
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Sample Addition: Add an excess amount of solid N-tosyl-pipecolic acid to a known volume of the solvent of interest in a sealed vial.
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Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
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Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
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Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical technique (e.g., gravimetric analysis after solvent evaporation, HPLC, or UV-Vis spectroscopy).
Relevance in Drug Discovery and Development
The physicochemical properties of N-tosyl-pipecolic acid are not just abstract parameters; they have direct and significant implications for its application in drug discovery.
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Synthetic Handle: The N-tosyl group serves as an excellent protecting group, allowing for selective modifications at other positions of the pipecolic acid scaffold. Its robust nature makes it suitable for a wide range of reaction conditions.
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Lipophilicity and Membrane Permeability: The increased lipophilicity imparted by the tosyl group can be advantageous for enhancing the membrane permeability of drug candidates containing the N-tosyl-pipecolic acid moiety. This is a crucial factor for oral bioavailability and for compounds targeting intracellular proteins.
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Structure-Activity Relationship (SAR) Studies: N-tosyl-pipecolic acid and its derivatives are valuable tools in SAR studies[5]. By systematically modifying the substituents on the tosyl group or the pipecolic acid ring, medicinal chemists can probe the structural requirements for optimal binding to a biological target and fine-tune the ADME properties of a lead compound. For instance, piperidine derivatives are key components in the design of various inhibitors, and understanding their SAR is crucial for lead optimization[6].
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Precursor for Bioactive Molecules: Pipecolic acid and its derivatives are important precursors for the synthesis of a wide range of biologically active molecules, including anesthetics and immunosuppressants. The defined stereochemistry and conformational rigidity of the pipecolic acid core make it an attractive scaffold in drug design.
Conclusion: A Versatile Building Block with Tunable Properties
N-tosyl-pipecolic acid stands out as a valuable and versatile building block in the arsenal of medicinal chemists. Its well-defined structure, coupled with the modulatory effect of the N-tosyl group on its physicochemical properties, provides a powerful platform for the rational design and synthesis of novel therapeutic agents. A comprehensive understanding and careful characterization of its acidity, lipophilicity, and solubility are essential for optimizing its use in synthetic strategies and for predicting the in vivo behavior of the resulting drug candidates. This guide has provided a foundational overview of these critical properties and the experimental methodologies for their determination, empowering researchers to leverage the full potential of N-tosyl-pipecolic acid in their drug discovery endeavors.
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